Sulfo-Cyanine5.5

描述

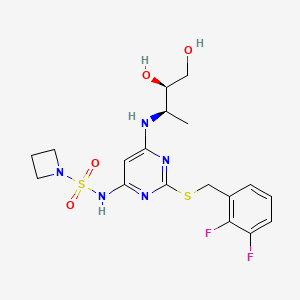

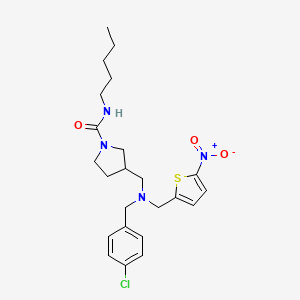

Sulfo-Cyanine5.5, also known as Cy5.5, is a type of Cyanine dye . It is a compound consisting of two nitrogen atoms connected by an odd number of methyl units . It is characterized by its long wavelength, adjustable absorption and emission, high extinction coefficient, good water solubility, and relatively simple synthesis . It is often used for the labeling of proteins, antibodies, and small molecular compounds .

Synthesis Analysis

The synthesis of this compound is relatively simple . It involves the connection of two nitrogen atoms by an odd number of methyl units . This process results in a compound with long wavelength, adjustable absorption and emission, high extinction coefficient, and good water solubility .Molecular Structure Analysis

This compound has a molecular formula of C37H42KN3O10S2 . It is a compound consisting of two nitrogen atoms connected by an odd number of methyl units . The dye possesses four sulfonate groups, rendering it highly hydrophilic and water-soluble .Chemical Reactions Analysis

This compound is reactive toward electrophiles . It can be used for enzymatic transamination labeling . It is also used for the labeling of proteins, antibodies, and small molecular compounds . For the labeling of protein antibodies, the combination can be completed through a simple mixing reaction .Physical And Chemical Properties Analysis

This compound is a water-soluble cyanine dye . It is used for far red / NIR applications such as in vivo imaging . The dye possesses four sulfonate groups, rendering it highly hydrophilic and water-soluble . As well as other cyanines, this compound has an outstanding extinction coefficient that makes it a bright fluorescent label for the far-red region .科学研究应用

光物理性质和成像应用

Sulfo-Cyanine5.5衍生物,特别是不对称的Cy5荧光染料,在各种成像应用中展现出显著的潜力。这些应用包括微观和宏观成像以及图像引导手术。研究表明,对这些荧光染料结构进行修改,如引入磺酸基,可以增强其荧光亮度、光稳定性,并减少亲脂性和血清结合。这种结构改变还会影响它们的光物理性质,包括荧光波长和强度的变化,这对医学和生物研究中特定成像应用至关重要 (Hensbergen et al., 2020)。

生物共轭和标记中的应用

开发具有琥珀酰亚胺酯的新磺基苯并吲哚青染料代表了生物共轭领域的重大进展。这些染料是水溶性的,并且表现出稳定的荧光,不受pH变化的影响。它们可以有效地与抗体、亲和素、修饰的DNA和其他生物分子结合,拓宽了它们在细胞计数、诊断和多参数分析中的应用 (Mujumdar et al., 1996)。

治疗应用

This compound及其衍生物在各种治疗应用中显示出潜力。例如,它们在开发肿瘤坏死因子-α转化酶(TACE)抑制剂方面的应用,这对于治疗炎症性疾病可能是有益的。它们的应用还延伸到开发用于管理风湿性关节炎、炎症性肠病、脑损伤和中风等疾病的药理剂 (Supuran et al., 2003)。

环境和生物毒性研究

在环境和生物毒性研究中,this compound化合物已被用于评估各种物质对生物体的影响。例如,利用这些化合物有助于评估全氟辛烷磺酸盐(PFOS)的毒性以及其对激素受体活性和基因表达的影响 (Du et al., 2013)。

作用机制

未来方向

Sulfo-Cyanine5.5 has found application in non-invasive live-organism imaging . It presents low background fluorescence in the far-red region, where CCD camera/detector detection sensitivity is highest . This makes it suitable for use in most fluorescence instruments . Its water solubility and the dye’s own charge prevent the induction of hydrophobic protein aggregation, improving the stability of the fluorescent labeling product .

属性

IUPAC Name |

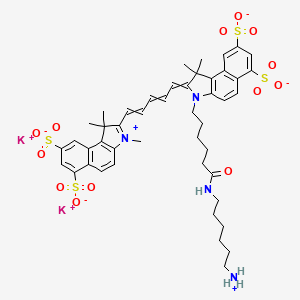

dipotassium;3-[6-(6-azaniumylhexylamino)-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H56N4O13S4.2K/c1-45(2)40(49(5)36-21-19-32-34(43(36)45)26-30(64(52,53)54)28-38(32)66(58,59)60)16-10-8-11-17-41-46(3,4)44-35-27-31(65(55,56)57)29-39(67(61,62)63)33(35)20-22-37(44)50(41)25-15-9-12-18-42(51)48-24-14-7-6-13-23-47;;/h8,10-11,16-17,19-22,26-29H,6-7,9,12-15,18,23-25,47H2,1-5H3,(H4-,48,51,52,53,54,55,56,57,58,59,60,61,62,63);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHRNSQDVKXPMOX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC[NH3+])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H54K2N4O13S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1077.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((5,6-dichloro-1H-benzo[d]imidazol-2-yl)methyl)-9-(1-methyl-1H-pyrazol-4-yl)-2-morpholino-9H-purin-6-amine](/img/structure/B610978.png)

![Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate](/img/structure/B610980.png)

![N-(2,2-Diphenylethyl)-2-(imidazo[1,2-A]pyridin-6-YL)quinazolin-4-amine](/img/structure/B610989.png)

![2-(7-Methylimidazo[1,2-A]pyridin-6-YL)-N-(2-phenyl-2-(pyridin-4-YL)ethyl)quinazolin-4-amine](/img/structure/B610991.png)

![4-(1H-1,3-benzodiazol-1-yl)-N-[4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B610993.png)